molecular formula C15H17N3O2 B12175166 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone

1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B12175166
M. Wt: 271.31 g/mol
InChI Key: KSIWBUTXPKCQGR-UHFFFAOYSA-N
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Description

1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone is a compound that features both an indole and a piperazine moiety. Indole is a heterocyclic aromatic organic compound, while piperazine is a heterocyclic amine. The combination of these two structures in a single molecule allows for a wide range of biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of indole-2-carboxylic acid with piperazine under specific conditions. One common method is to use microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as cesium carbonate (Cs2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific biological activity being studied, such as anticancer or antimicrobial effects.

Comparison with Similar Compounds

1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone can be compared with other similar compounds that feature indole and piperazine moieties:

The uniqueness of this compound lies in its specific combination of indole and piperazine moieties, which allows for a diverse range of biological activities and applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C15H17N3O2/c1-11(19)17-6-8-18(9-7-17)15(20)14-10-12-4-2-3-5-13(12)16-14/h2-5,10,16H,6-9H2,1H3

InChI Key

KSIWBUTXPKCQGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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